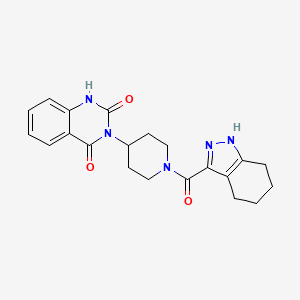![molecular formula C16H23N3O B2704587 (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411338-25-3](/img/structure/B2704587.png)
(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as CRTH2 antagonist, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist involves the inhibition of prostaglandin D2 signaling through the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor. Prostaglandin D2 is released by mast cells and other immune cells in response to allergens and other stimuli. It binds to the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor on various immune cells, leading to the activation of intracellular signaling pathways that promote inflammation. (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist binds to the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor, blocking the binding of prostaglandin D2 and thereby inhibiting the downstream inflammatory response.
Biochemical and Physiological Effects
(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has been shown to have several biochemical and physiological effects. It reduces the recruitment of eosinophils and Th2 cells, which are key players in allergic inflammation. It also reduces the production of cytokines such as IL-4, IL-5, and IL-13, which are involved in the pathogenesis of allergic diseases. Additionally, (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has been shown to have a beneficial effect on airway hyperresponsiveness, a hallmark of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has several advantages for lab experiments. It has a high affinity for the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor, making it a potent inhibitor of prostaglandin D2 signaling. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to its use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. Additionally, its specificity for the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor may limit its usefulness in studying other pathways involved in allergic inflammation.
Zukünftige Richtungen
There are several future directions for research on (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist. One area of interest is the development of more potent and selective (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonists. Another area of interest is the investigation of the role of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist in other diseases such as chronic obstructive pulmonary disease and inflammatory bowel disease. Additionally, the development of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist as a therapeutic agent for the treatment of allergic diseases is an area of active research. Overall, the potential therapeutic applications of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist make it a promising area of research for the future.
Synthesemethoden
The synthesis of (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist involves several steps. Firstly, the starting material, cyclobutanone, is reacted with pyridine-4-carboxaldehyde to form a cyclobutylpyridine intermediate. This intermediate is then reacted with N,N-dimethylaminoethyl acrylate to form the final product, (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide antagonist has been extensively studied for its potential therapeutic applications in various diseases such as asthma, allergic rhinitis, and atopic dermatitis. It has been shown to inhibit the activity of prostaglandin D2, a key mediator of allergic inflammation, by binding to the (E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide receptor. This inhibition leads to a reduction in the recruitment of eosinophils, Th2 cells, and other inflammatory cells, resulting in a decrease in allergic inflammation.
Eigenschaften
IUPAC Name |
(E)-N-[cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19(2)12-4-7-15(20)18-16(13-5-3-6-13)14-8-10-17-11-9-14/h4,7-11,13,16H,3,5-6,12H2,1-2H3,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPCYWOSWPUIAD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C1CCC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C1CCC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

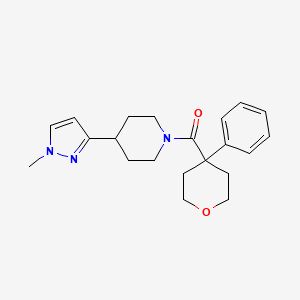
![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2704506.png)
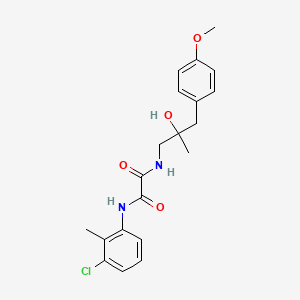
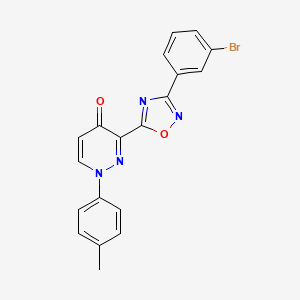
![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)
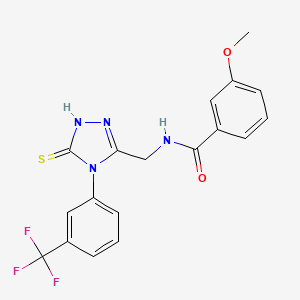
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704514.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
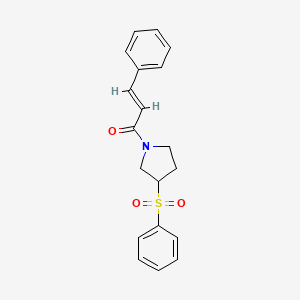
![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)
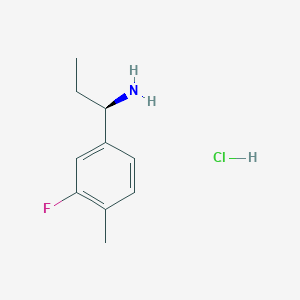
![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)
